Molecular Weight Reduction vs. GW788388 (ALS5 Inhibitor Benchmark)
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (MW 292.33) is 116 Da lighter than the prototypical ALK5 inhibitor GW788388 (MW 408.45) [1]. This substantial molecular weight reduction (28.4% lower) directly translates to fewer hydrogen bond donors/acceptors and a simpler topological polar surface area, enhancing its utility as a fragment-like starting point for lead optimization or as an inactive control probe.
| Evidence Dimension | Molecular weight (MW) and size-driven drug-likeness |
|---|---|
| Target Compound Data | 292.33 g/mol; 17 heavy atoms |
| Comparator Or Baseline | GW788388: 408.45 g/mol; 29 heavy atoms |
| Quantified Difference | ΔMW = 116.12 Da (28.4% lower); ΔHeavy atoms = 12 |
| Conditions | Calculated from molecular formula; no experimental conditions apply. |
Why This Matters
For fragment-based screening or SAR minimization, a 28% lighter core scaffold reduces the risk of confounding steric effects and simplifies intellectual property space navigation.
- [1] Gellibert, F. et al. J. Med. Chem. 2006, 49, 2210-2221. View Source
